molecular formula C6H7NO4 B1422710 3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid CAS No. 1076245-90-3

3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1422710
CAS No.: 1076245-90-3
M. Wt: 157.12 g/mol
InChI Key: DVKDIEUKLNFGDG-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic organic compound containing an oxazole ring substituted with a methoxymethyl group at the third position and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitrile or ester, the oxazole ring can be formed through cyclization reactions involving reagents such as phosphorus oxychloride or other dehydrating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where the methoxymethyl group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group may yield 3-(Formylmethyl)-1,2-oxazole-4-carboxylic acid.

Scientific Research Applications

3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxymethyl and carboxylic acid groups can also play a role in binding to active sites or facilitating transport across biological membranes.

Comparison with Similar Compounds

  • 3-(Hydroxymethyl)-1,2-oxazole-4-carboxylic acid
  • 3-(Ethoxymethyl)-1,2-oxazole-4-carboxylic acid
  • 3-(Methoxymethyl)-1,2-thiazole-4-carboxylic acid

Uniqueness: 3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions compared to similar compounds. The oxazole ring also imparts specific electronic and steric properties that can affect its behavior in chemical and biological systems.

Properties

IUPAC Name

3-(methoxymethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-3-5-4(6(8)9)2-11-7-5/h2H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKDIEUKLNFGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076245-90-3
Record name 3-(methoxymethyl)-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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